4-(4-Prop-2-enylpiperazin-1-yl)phenol
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Overview
Description
4-(4-Prop-2-enylpiperazin-1-yl)phenol, also known as PEP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-Prop-2-enylpiperazin-1-yl)phenol is not fully understood, but it is believed to involve interactions with various receptors and enzymes in the body. This compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function, reduce anxiety and depression-like behaviors, and increase locomotor activity.
Advantages and Limitations for Lab Experiments
4-(4-Prop-2-enylpiperazin-1-yl)phenol has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for a wide range of applications. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-(4-Prop-2-enylpiperazin-1-yl)phenol, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its interactions with various biomolecules in the body. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine, biochemistry, and neuroscience.
Synthesis Methods
4-(4-Prop-2-enylpiperazin-1-yl)phenol can be synthesized through several methods, including the reaction of 4-hydroxyphenylpiperazine with acrolein, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(2-hydroxyethyl)piperazine with acrolein, followed by demethylation with boron tribromide.
Scientific Research Applications
4-(4-Prop-2-enylpiperazin-1-yl)phenol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In biochemistry, this compound has been studied for its interactions with various biomolecules, including proteins and nucleic acids. In neuroscience, this compound has been investigated for its effects on neurotransmitter systems, including dopamine and serotonin.
Properties
IUPAC Name |
4-(4-prop-2-enylpiperazin-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(16)6-4-12/h2-6,16H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVGBNKCNMVYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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